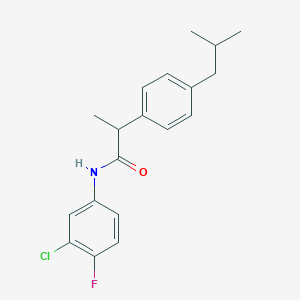

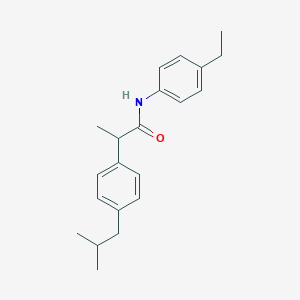

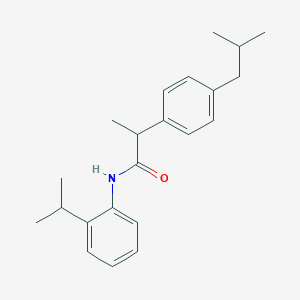

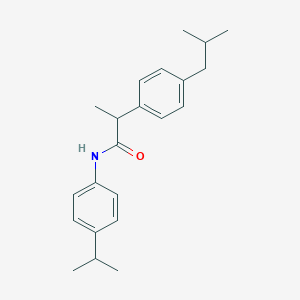

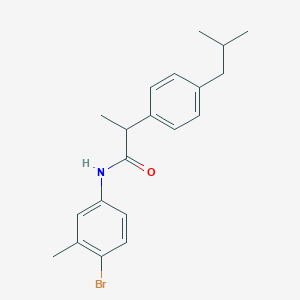

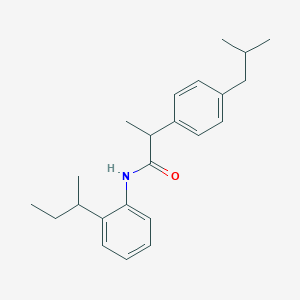

2-ethyl-N-(3-fluorophenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-ethyl-N-(3-fluorophenyl)butanamide, commonly known as EFV, is a chemical compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is widely used in the treatment of human immunodeficiency virus (HIV) infection, which is a major global health concern.

Wirkmechanismus

EFV works by binding to the reverse transcriptase enzyme and blocking its activity. This prevents the virus from replicating and spreading in the body. EFV is highly selective for the HIV reverse transcriptase enzyme and does not affect other cellular processes.

Biochemical and Physiological Effects:

EFV has been shown to have a good safety profile and is well-tolerated by patients. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 3-4 hours. EFV is metabolized by the liver and excreted in the urine and feces. It has a half-life of approximately 40 hours and is usually administered once daily.

Vorteile Und Einschränkungen Für Laborexperimente

EFV is a useful tool for studying the mechanism of action of reverse transcriptase inhibitors and for investigating the molecular pathways involved in viral replication. However, EFV has some limitations for lab experiments, such as its high cost and the need for specialized equipment and facilities for handling and storing the compound.

Zukünftige Richtungen

There are several future directions for research related to EFV. One area of interest is the development of new 2-ethyl-N-(3-fluorophenyl)butanamide with improved efficacy and safety profiles. Another area of research is the investigation of EFV in combination with other antiretroviral drugs for the treatment of HIV. Additionally, the potential use of EFV in the treatment of other viral infections, such as hepatitis B and C, warrants further investigation. Finally, the development of new methods for the synthesis of EFV and related compounds could lead to more efficient and cost-effective production of these important drugs.

Conclusion:

In conclusion, EFV is an important antiviral drug that is widely used in the treatment of HIV infection. It works by inhibiting the reverse transcriptase enzyme and has a good safety profile. EFV has several advantages and limitations for lab experiments, and there are several future directions for research related to this compound.

Synthesemethoden

EFV can be synthesized by a multi-step process, which involves the reaction of 3-fluoroacetophenone with ethylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-bromobutane. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal and hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

EFV has been extensively studied for its antiviral activity against HIV. It has been shown to inhibit the reverse transcriptase enzyme, which is essential for the replication of the virus. EFV has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.

Eigenschaften

Molekularformel |

C12H16FNO |

|---|---|

Molekulargewicht |

209.26 g/mol |

IUPAC-Name |

2-ethyl-N-(3-fluorophenyl)butanamide |

InChI |

InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-7-5-6-10(13)8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

RLKFAVDAGQWRLF-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC(=CC=C1)F |

Kanonische SMILES |

CCC(CC)C(=O)NC1=CC(=CC=C1)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.